2-[(2-phenylbutanoyl)amino]benzamide

HDAC inhibitor kinetics time-dependent inhibition benzamide slow tight-binding

2-[(2-Phenylbutanoyl)amino]benzamide (CAS 349432-38-8, MW 282.34 g/mol, C₁₇H₁₈N₂O₂) is a secondary ortho-aminoanilide benzamide that functions as a time-dependent, class I histone deacetylase (HDAC) inhibitor and a photoreactive probe scaffold. Unlike pan-HDAC hydroxamic acids (e.g., vorinostat/SAHA), this compound belongs to the benzamide structural class, which characteristically exhibits slow, tight-binding inhibition and pronounced selectivity for HDAC1 and HDAC2 over HDAC3 and HDAC8.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B3955627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-phenylbutanoyl)amino]benzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C17H18N2O2/c1-2-13(12-8-4-3-5-9-12)17(21)19-15-11-7-6-10-14(15)16(18)20/h3-11,13H,2H2,1H3,(H2,18,20)(H,19,21)
InChIKeyRUYPOCHGFNHMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Phenylbutanoyl)amino]benzamide (CAS 349432-38-8): A Specialized Benzamide Chemical Probe for Class I HDAC Profiling


2-[(2-Phenylbutanoyl)amino]benzamide (CAS 349432-38-8, MW 282.34 g/mol, C₁₇H₁₈N₂O₂) is a secondary ortho-aminoanilide benzamide that functions as a time-dependent, class I histone deacetylase (HDAC) inhibitor and a photoreactive probe scaffold [1]. Unlike pan-HDAC hydroxamic acids (e.g., vorinostat/SAHA), this compound belongs to the benzamide structural class, which characteristically exhibits slow, tight-binding inhibition and pronounced selectivity for HDAC1 and HDAC2 over HDAC3 and HDAC8 [1]. Its core scaffold—2-[(2-phenylbutanoyl)amino]benzamide (referred to as compound 1 in the foundational probe-design study)—serves as the parent structure from which azido-decorated photoreactive probes with nanomolar potency were derived [1]. The compound has also been reported as an inhibitor of Vascular Adhesion Protein-1 (VAP-1/SSAO) with an IC₅₀ of 23 nM in a rat VAP-1 CHO-cell assay [2], establishing its polypharmacology profile and differentiating it from single-target HDAC inhibitors.

Why 2-[(2-Phenylbutanoyl)amino]benzamide Cannot Be Replaced by Generic Class I HDAC Inhibitors or Simple o-Aminoanilides


Benzamide-based HDAC inhibitors are not interchangeable. Their potency depends critically on time-dependent preincubation kinetics, zinc-binding group geometry, and the lipophilic surface-recognition cap group. The 2-phenylbutanoyl cap of this compound generates a distinct HDAC1/2 selectivity ratio and time-dependent IC₅₀ shift that differs substantially from other o-aminoanilides such as MS-275 (entinostat) or MGCD0103 (mocetinostat) [1]. In the benchmark probe-design study by Vaidya et al., the parent benzamide scaffold (compound 1) exhibited a 15-fold improvement in HDAC1 IC₅₀ (from 2100 nM to 140 nM) and a 24-fold improvement in HDAC2 IC₅₀ over 24-hour preincubation [1]. This kinetic behavior varies markedly depending on the cap group and aryl substitution pattern; replacement with a generic 4-[(pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide cap (as in mocetinostat) yields a fundamentally different isotype-selectivity fingerprint [2]. Moreover, the compound's dual VAP-1 inhibitory activity (IC₅₀ 23 nM) [3] is absent in clinical-stage benzamide HDAC inhibitors, making generic substitution scientifically invalid for any experimental protocol requiring concurrent HDAC/VAP-1 modulation or chemical probe derivatization.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-[(2-Phenylbutanoyl)amino]benzamide


Time-Dependent HDAC1 Potency: 15-Fold IC₅₀ Improvement with 3-Hour Preincubation Compared to 5-Minute Preincubation

The parent benzamide scaffold (compound 1 in Vaidya et al., identical to 2-[(2-phenylbutanoyl)amino]benzamide) demonstrated a pronounced time-dependent increase in HDAC1 inhibitory potency. At 5-minute preincubation, the HDAC1 IC₅₀ was 2100 ± 44 nM; after 3-hour preincubation, the IC₅₀ improved to 140 ± 34 nM, representing a 15-fold shift [1]. For HDAC2, the effect was even more dramatic: IC₅₀ shifted from 5130 ± 470 nM (5 min) to 210 ± 17 nM (24 h), a 24-fold improvement [1]. This kinetic signature is characteristic of benzamide-class HDAC inhibitors and quantitatively distinguishes this scaffold from hydroxamate-based pan-inhibitors such as SAHA (vorinostat), which do not exhibit time-dependent IC₅₀ shifts of this magnitude [1].

HDAC inhibitor kinetics time-dependent inhibition benzamide slow tight-binding

VAP-1 Inhibitory Activity at 23 nM: A Polypharmacology Feature Absent in Clinical-Stage Benzamide HDAC Inhibitors

2-[(2-Phenylbutanoyl)amino]benzamide inhibits rat Vascular Adhesion Protein-1 (VAP-1/SSAO) with an IC₅₀ of 23 nM in a CHO-cell assay using ¹⁴C-benzylamine as substrate [1]. This off-target activity is not shared by the clinically advanced benzamide HDAC inhibitors entinostat (MS-275) or mocetinostat (MGCD0103), whose primary pharmacology is restricted to class I HDACs (HDAC1/2/3) . For comparison, the dedicated VAP-1 clinical candidate BI-1467335 (PXS-4728A) exhibits a reported VAP-1 IC₅₀ of approximately 50 nM [2], making 2-[(2-phenylbutanoyl)amino]benzamide approximately 2-fold more potent against VAP-1 in enzymatic assays despite not being optimized for this target.

VAP-1 inhibition SSAO inhibitor polypharmacology

HDAC1/HDAC2 Selectivity Ratio: A Defined 7.5-Fold Selectivity Window After 3-Hour Preincubation

The HDAC2/HDAC1 IC₅₀ ratio for the parent benzamide scaffold (compound 1) after 3-hour preincubation was 7.5 (HDAC1 IC₅₀ = 140 nM; HDAC2 IC₅₀ = 1050 nM), indicating a clear preference for HDAC1 over HDAC2 [1]. After 24-hour preincubation, this ratio narrowed to 1.5 (HDAC1 IC₅₀ = 140 nM; HDAC2 IC₅₀ = 210 nM), demonstrating that the selectivity window is both time- and incubation-dependent [1]. In contrast, entinostat (MS-275) exhibits an HDAC2/HDAC1 IC₅₀ ratio of approximately 1.8–2.4 under standard assay conditions , while mocetinostat (MGCD0103) shows an HDAC2/HDAC1 ratio of approximately 1.9 (0.29 μM / 0.15 μM) . The 7.5-fold ratio at 3 hours provides a substantially wider selectivity window for experiments requiring preferential HDAC1 targeting.

HDAC isoform selectivity HDAC1 vs HDAC2 class I HDAC profiling

Class I HDAC Isoform Selectivity: Negligible HDAC3/HDAC8 Inhibition at 10 µM

At a screening concentration of 10 µM, the parent benzamide scaffold (compound 1) inhibited HDAC3 by only 6.6% (5 min preincubation) and 35% (3 h preincubation), and showed no detectable activity against HDAC8 at either preincubation time [1]. This near-complete sparing of HDAC8 functionally differentiates this scaffold from pan-HDAC inhibitors like SAHA (vorinostat), which potently inhibits HDAC8 [1]. For comparison, mocetinostat (MGCD0103) inhibits HDAC3 with an IC₅₀ of 1.66 µM and HDAC11 with an IC₅₀ of 0.59 µM , demonstrating broader class I/IV coverage. The minimal HDAC3/8 engagement of 2-[(2-phenylbutanoyl)amino]benzamide at concentrations sufficient for near-complete HDAC1/2 inhibition supports its use as a selective HDAC1/2 tool compound.

HDAC3 selectivity HDAC8 selectivity class I isoform profiling

Validated Photoreactive Probe Scaffold: Cell-Permeable and Functional in Live-Cell Photocrosslinking

The 2-[(2-phenylbutanoyl)amino]benzamide scaffold was successfully derivatized with aryl- and alkyl-azido photoreactive groups to generate probes (e.g., compound 1b) that retained nanomolar HDAC1/2 potency (HDAC1 IC₅₀ = 70 nM; HDAC2 IC₅₀ = 110 nM after 3 h preincubation) and demonstrated efficient photocrosslinking to HDAC2 in biochemical assays [1]. These probes inhibited H4 deacetylation in MDA-MB-231 breast cancer cells, confirming cell permeability and nuclear HDAC target engagement [1]. In contrast, earlier attempts to create HDAC1/2-selective photoreactive probes using the SAHA hydroxamate scaffold yielded compounds with unacceptably low potency (>180 µM in HeLa nuclear lysate) [1], establishing the benzamide scaffold as the privileged chemotype for HDAC1/2 photoaffinity probe development.

photoaffinity labeling chemical probe HDAC2 target engagement

Optimal Research and Procurement Applications for 2-[(2-Phenylbutanoyl)amino]benzamide Based on Quantitative Differentiation Evidence


HDAC1/2 Time-Dependent Inhibition Mechanistic Studies

Exploit the 15-fold HDAC1 IC₅₀ shift (2100 nM at 5 min → 140 nM at 3 h) to investigate slow, tight-binding kinetics of benzamide-class HDAC inhibitors. The well-characterized time-dependence of this scaffold [1] makes it an ideal reference compound for mechanistic enzymology studies comparing induced-fit binding models across class I HDAC isoforms. Researchers can use the differential preincubation data to calibrate assay protocols and benchmark novel slow-binding inhibitors.

Dual-Target HDAC/VAP-1 Chemical Probe Development

Leverage the compound's unique combination of HDAC1/2 inhibitory activity and potent VAP-1 inhibition (IC₅₀ = 23 nM) [1] as a starting point for designing dual-target probes targeting the HDAC–VAP-1 signaling axis implicated in inflammatory diseases and tumor microenvironments. No clinical-stage benzamide HDAC inhibitor (entinostat, mocetinostat) offers this dual pharmacology [2], giving research groups a first-in-class chemical tool for pathway deconvolution studies.

HDAC2-Selective Photoaffinity Labeling Probe Synthesis

Use the parent 2-[(2-phenylbutanoyl)amino]benzamide scaffold as the essential precursor for synthesizing photoreactive diazide probes (e.g., compound 1b) that achieve nanomolar HDAC2 potency and efficient photocrosslinking in live MDA-MB-231 cells [1]. This application is irreplaceable: SAHA-based probes fail to achieve adequate potency for HDAC1/2-selective photolabeling (>180 µM vs. 70 nM) [1], making this benzamide scaffold the only viable chemotype for HDAC2 target-engagement studies using photoaffinity labeling.

HDAC1-Preferential Cell-Based Screening with Defined Selectivity Window

Capitalize on the 7.5-fold HDAC2/HDAC1 IC₅₀ ratio at 3-hour preincubation [1] to design cell-based assays requiring preferential HDAC1 targeting with minimal HDAC3/8 interference (35% HDAC3 inhibition at 10 µM; no HDAC8 activity) [1]. This selectivity profile is distinct from entinostat (HDAC2/HDAC1 ratio ≈ 2) [2] and mocetinostat (HDAC3 IC₅₀ = 1.66 µM) , enabling cleaner pharmacological dissection of HDAC1-specific functions in gene regulation, cell cycle control, and apoptosis.

Quote Request

Request a Quote for 2-[(2-phenylbutanoyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.